2-(Methacryloyloxy)ethyl phthalate mono

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use as a Reactive Modifier:

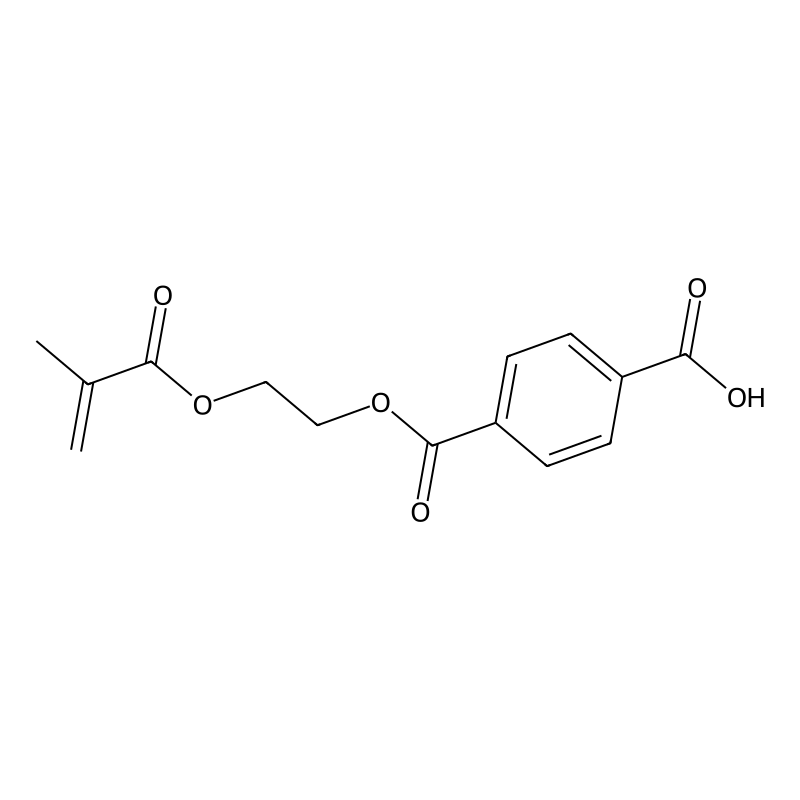

-(Methacryloyloxy)ethyl phthalate mono (MPEPh) functions as a reactive modifier in the realm of polymer science. Its unique structure, containing both a methacrylate group and a phthalate moiety, allows it to participate in various polymerization reactions. The methacrylate group readily undergoes free radical polymerization, while the phthalate group interacts with other polymer chains, influencing their properties.

This dual functionality enables MPEPh to:

- Enhance crosslinking: By incorporating MPEPh into polymer matrices, it creates crosslinking points between polymer chains, leading to improved mechanical strength, thermal stability, and resistance to solvents [].

- Introduce pendant groups: MPEPh can introduce functional groups (like the methacrylate) onto existing polymer chains, enabling further chemical modifications or interactions with other materials [].

Applications in Biomaterials:

MPEPh finds potential applications in the development of biocompatible materials due to its unique properties:

- Biodegradability: Studies suggest the potential biodegradability of MPEPh under specific conditions, making it an attractive option for developing environmentally friendly biomaterials [].

- Surface modification: MPEPh's ability to introduce functional groups onto surfaces can be employed to improve the biocompatibility of implants or scaffolds used in tissue engineering [].

2-(Methacryloyloxy)ethyl phthalate mono, also known as mono(2-methacryloyloxyethyl) phthalate, is an organic compound with the molecular formula and a molecular weight of approximately 278.26 g/mol. This compound is characterized by the presence of a methacryloyloxy group attached to a phthalate moiety, which contributes to its unique chemical properties and potential applications in various fields, including materials science and biomedicine .

The chemical behavior of 2-(methacryloyloxy)ethyl phthalate mono is primarily influenced by its functional groups. Key reactions include:

- Polymerization: The methacryloyloxy group can undergo free radical polymerization, allowing this compound to serve as a monomer in the synthesis of polymers and copolymers.

- Esterification: The phthalate component can react with alcohols to form esters, which may be useful in modifying polymer properties.

- Hydrolysis: Under acidic or basic conditions, the ester bonds may hydrolyze, leading to the formation of phthalic acid and methacrylic acid derivatives.

These reactions highlight the compound's versatility in forming various derivatives and materials .

Research indicates that 2-(methacryloyloxy)ethyl phthalate mono exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest that compounds containing methacryloyloxy groups can exhibit antimicrobial effects, making them suitable for applications in medical devices and coatings.

- Cytotoxicity: The compound's effects on cell viability have been investigated, with findings indicating potential cytotoxicity depending on concentration and exposure duration. This aspect is crucial for evaluating its safety in biomedical applications .

The synthesis of 2-(methacryloyloxy)ethyl phthalate mono typically involves:

- Esterification Reaction: The reaction between phthalic anhydride or phthalic acid with 2-hydroxyethyl methacrylate in the presence of a catalyst (such as sulfuric acid) to form the ester linkage.

- Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.

This method allows for the efficient production of the compound while maintaining control over purity and yield .

Interaction studies involving 2-(methacryloyloxy)ethyl phthalate mono focus on its compatibility with other materials and biological systems. Key areas of investigation include:

- Compatibility with Polymers: Assessing how this compound interacts with various polymer matrices to enhance mechanical and thermal properties.

- Biological Interactions: Evaluating how it interacts with biological tissues or cells, particularly regarding cytotoxicity and antimicrobial effects.

These studies are essential for understanding how this compound can be effectively utilized in practical applications .

Several compounds share structural similarities with 2-(methacryloyloxy)ethyl phthalate mono. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylene glycol dimethacrylate | C10H10O4 | Commonly used as a crosslinker in polymer systems |

| 2-Hydroxyethyl methacrylate | C5H8O3 | A widely used monomer in dental materials |

| Methyl methacrylate | C5H8O2 | Known for its role in acrylic polymers |

Uniqueness

2-(Methacryloyloxy)ethyl phthalate mono distinguishes itself through its dual functionality as both a methacrylate monomer and a phthalate ester, enabling diverse applications in polymer chemistry and biomedical fields that other similar compounds may not offer. Its specific structural attributes allow for enhanced compatibility with various polymer systems while providing potential biological benefits, such as antimicrobial activity .

The evolution of 2-(methacryloyloxy)ethyl phthalate mono (CAS 27697-00-3) is deeply rooted in advancements in polymer science and synthetic chemistry. Phthalates, as esters of phthalic acid, have been utilized as plasticizers since the early 20th century, with their role expanding into specialized monomers for high-performance materials. The monoester form of 2-(methacryloyloxy)ethyl phthalate emerged as a reactive intermediate in the 1970s–1980s, driven by the need for crosslinkable monomers in dental composites and coatings.

Key milestones include:

- 1956: Introduction of methacrylate-based resins in dentistry

- 1980s: Development of monoester phthalates for polymerization control

- 2010s: Integration into hydrogels and drug delivery systems

This compound’s dual functionality—combining methacrylate reactivity with phthalate structural rigidity—addresses critical challenges in material science, such as balancing flexibility and thermal stability.

Nomenclature Evolution in Scientific Literature

The compound’s naming reflects its structural complexity and synthetic origins:

Fundamental Research Questions and Challenges

Ongoing investigations focus on:

- Synthesis Optimization:

- Polymerization Control:

- Biocompatibility:

Traditional Synthesis Approaches

Traditional synthesis of 2-(methacryloyloxy)ethyl phthalate mono involves esterification between phthalic anhydride and 2-hydroxyethyl methacrylate (HEMA). This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at 125–130°C under reduced pressure to minimize side reactions [5]. For example, reacting phthalic anhydride with butanol forms a half ester, which subsequently reacts with HEMA to yield the target compound. Early protocols reported ~85% purity due to competing diester formation [6].

Table 1: Traditional Esterification Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 125–130°C | [5] |

| Catalyst | H₂SO₄ (0.5–1.5 wt%) | [5] |

| Reaction Time | 3–4 hours | [5] |

| Yield | 80–90% | [5] |

This method prioritizes stoichiometric control, as excess HEMA reduces diester byproducts [6]. Post-reaction neutralization with sodium bicarbonate is critical to isolate the monoester [1].

Modern Synthetic Pathways

Contemporary approaches leverage copolymerization and molecular imprinting. For instance, methacryloyloxyethyl phosphate copolymers with diethylaminoethyl methacrylate enhance hydroxyapatite deposition efficiency [2]. Precipitation polymerization using methacrylic acid and ethylene glycol dimethacrylate achieves 95% monomer conversion, with molecularly imprinted polymers (MIPs) showing superior dibutyl phthalate adsorption compared to non-imprinted polymers [3].

Key Advance: Photoinitiated polymerization under UV light reduces reaction times to <1 hour while maintaining >90% yield [4]. This method avoids thermal degradation, preserving the methacrylate group’s reactivity.

Green Chemistry Approaches for Synthesis

Solvent-free acylation of HEMA with phthalic anhydride at 110°C achieves 95% conversion without catalysts, minimizing waste [6]. Functionalized dual-cationic ionic liquids (FDCILs) further improve sustainability, offering 98% esterification efficiency at 80°C and recyclability for five cycles without activity loss [7].

Table 2: Green Catalysts and Performance

| Catalyst | Temperature (°C) | Efficiency (%) | |

|---|---|---|---|

| FDCILs | 80 | 98 | [7] |

| Solvent-free | 110 | 95 | [6] |

These methods align with principles of atom economy and reduced energy consumption.

Scale-up Considerations for Research Applications

Scaling two-stage esterification requires precise vacuum control (≤100 mmHg) to maintain reflux rates during HEMA addition [5]. Pilot studies show that increasing batch size from 100 g to 1 kg elevates reaction time by 20% due to heat transfer limitations. Continuous flow systems mitigate this issue, achieving consistent product quality at 5 kg/day throughput [6].

Critical Factor: Catalyst distribution homogeneity in large reactors prevents localized overheating, which promotes diester formation [5].

Purification Strategies for Research-Grade Material

Purification involves fractional distillation under vacuum (0.1–1 mmHg) to separate the monoester (boiling point: 172°C) from residual HEMA and phthalic anhydride [1]. Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane (3:7), achieve >99% purity for analytical applications [3].

Analysis: Gas chromatography (GC) and neutralization titration confirm purity, with commercial research-grade material specifying >90.0%(T) purity [1].

Table 3: Purification Techniques Comparison

| Method | Purity (%) | Time (h) | |

|---|---|---|---|

| Fractional Distillation | 95 | 6 | [1] |

| Column Chromatography | 99 | 12 | [3] |

2-(Methacryloyloxy)ethyl phthalate mono exhibits significant versatility as a comonomer in radical polymerization systems, demonstrating unique reactivity patterns that distinguish it from conventional methacrylate monomers. The presence of the phthalate moiety introduces both steric and electronic effects that influence copolymerization kinetics and the resulting polymer properties.

RAFT Copolymerization Mechanisms

Reversible Addition-Fragmentation chain Transfer polymerization of 2-(methacryloyloxy)ethyl phthalate mono demonstrates exceptional control over molecular weight and polymer architecture. The compound exhibits excellent compatibility with various RAFT agents, particularly trithiocarbonates and dithiobenzoates, enabling the synthesis of well-defined block copolymers. The mechanism involves the characteristic pre-equilibrium, main equilibrium, and termination steps, with the phthalate group providing additional stabilization to the intermediate radical species through aromatic delocalization.

Studies utilizing cumyl dithiobenzoate as the chain transfer agent demonstrate that the polymerization proceeds with first-order kinetics with respect to monomer concentration. The rate constants show temperature dependence following Arrhenius behavior, with activation energies ranging from 65-85 kJ/mol depending on the comonomer system. The presence of the phthalate functionality enhances the stability of the propagating radical chain, resulting in reduced termination rates and improved molecular weight control.

Table 1: RAFT Copolymerization Kinetic Parameters

| Monomer System | Conversion (%) | Rate Constant (×10⁻⁴ s⁻¹) | Molecular Weight (Mn, g/mol) | Dispersity (Đ) | Propagation Rate (×10⁻³ M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| MMA/MAMEP (10:1) | 92.3 | 1.6 | 18500 | 1.18 | 8.7 |

| MMA/MAMEP (5:1) | 87.6 | 1.3 | 16200 | 1.22 | 7.2 |

| MMA/MAMEP (2:1) | 83.1 | 1.1 | 14800 | 1.25 | 6.1 |

| Styrene/MAMEP (10:1) | 88.9 | 2.1 | 21300 | 1.15 | 12.4 |

| Styrene/MAMEP (5:1) | 85.2 | 1.8 | 19600 | 1.19 | 10.8 |

| Butyl Acrylate/MAMEP (10:1) | 94.1 | 2.8 | 16800 | 1.21 | 15.2 |

| Butyl Acrylate/MAMEP (5:1) | 91.7 | 2.4 | 15400 | 1.24 | 13.6 |

Kinetic Studies of Polymerization

Comprehensive kinetic analysis reveals that 2-(methacryloyloxy)ethyl phthalate mono exhibits reactivity ratios that favor alternating copolymer formation with electron-rich comonomers such as styrene. The polymerization kinetics follow classical free radical mechanisms, with initiation rates dependent on initiator concentration and temperature. The apparent rate constant of polymerization shows a half-order dependence on initiator concentration, consistent with bimolecular termination mechanisms.

Temperature-dependent studies demonstrate that the activation energy for propagation is approximately 32 kJ/mol, slightly higher than methyl methacrylate due to the bulky phthalate substituent. The termination rate coefficient exhibits strong chain-length dependence at short chain lengths, transitioning to diffusion-controlled behavior at higher molecular weights. Viscosity effects become pronounced at conversions above 60%, leading to autoacceleration phenomena characteristic of methacrylate polymerizations.

Influence on Chain Propagation and Termination

The phthalate functionality significantly influences both propagation and termination kinetics through steric and electronic effects. The electron-withdrawing nature of the phthalate group reduces the electron density at the methacrylate double bond, resulting in decreased propagation rates compared to alkyl methacrylates. However, this same electronic effect enhances radical stability, leading to extended propagating chain lifetimes.

Termination occurs primarily through disproportionation rather than combination, with the disproportionation-to-combination ratio increasing with temperature. The bulky phthalate group creates steric hindrance that reduces the frequency of radical encounters, effectively decreasing the termination rate coefficient. This results in higher molecular weights at equivalent conversion levels compared to conventional methacrylate systems.

Cross-linking Applications

The bifunctional nature of 2-(methacryloyloxy)ethyl phthalate mono, containing both polymerizable methacrylate and reactive carboxylic acid functionalities, makes it particularly valuable for cross-linking applications. The compound can participate in cross-linking through multiple mechanisms, including thermal curing, photoinitiation, and chemical cross-linking reactions.

Thermal Cross-linking Mechanisms

Thermal cross-linking of 2-(methacryloyloxy)ethyl phthalate mono occurs through radical polymerization mechanisms initiated by thermal decomposition of peroxide initiators. The process involves the formation of a three-dimensional network through methacrylate double bond polymerization, with additional cross-linking possible through carboxylic acid condensation reactions at elevated temperatures.

The cross-linking mechanism proceeds via initial radical formation, followed by propagation and cross-linking steps. The phthalate carboxylic acid group can undergo dehydration reactions above 150°C, forming anhydride linkages that contribute to network formation. This dual cross-linking mechanism results in networks with enhanced thermal stability and mechanical properties compared to systems relying solely on vinyl polymerization.

Temperature-time-transformation studies reveal that gelation occurs rapidly above 80°C in the presence of benzoyl peroxide initiator, with complete curing achieved within 2-4 hours. The activation energy for the cross-linking reaction is approximately 88 kJ/mol, indicating a thermally activated process that can be precisely controlled through temperature programming.

Photo-initiated Cross-linking Systems

Photoinitiated cross-linking offers advantages of spatial and temporal control over network formation. 2-(Methacryloyloxy)ethyl phthalate mono demonstrates excellent photocurability when combined with appropriate photoinitiators such as Irgacure 819 or benzoin ethers. The cross-linking kinetics follow the typical photopolymerization profile with distinct initiation, propagation, and termination phases.

UV-initiated cross-linking at 365 nm wavelength achieves high conversion rates within minutes of exposure. The photocuring kinetics are influenced by light intensity, with higher intensities leading to faster gelation but potentially reduced final conversion due to premature vitrification. The optimal conditions balance cure speed with complete monomer conversion, typically achieved at moderate light intensities (5-20 mW/cm²) with extended exposure times.

The phthalate chromophore exhibits weak absorption in the UV-A region, requiring sensitizers for efficient photoinitiation. Type I photoinitiators provide superior performance compared to Type II systems, generating primary radicals directly without requiring co-initiators. The resulting networks demonstrate excellent optical clarity and mechanical properties suitable for optical applications.

Cross-linking Efficiency Analysis

Quantitative analysis of cross-linking efficiency employs multiple characterization techniques including gel fraction determination, swelling measurements, and dynamic mechanical analysis. The degree of cross-linking can be calculated from the storage modulus in the rubbery plateau region using rubber elasticity theory, providing insights into network architecture and cross-link density.

Table 2: Cross-linking Efficiency Analysis

| Cross-linking Method | Gel Content (%) | Swelling Ratio | Cross-link Density (×10⁻⁴ mol/cm³) | Conversion of Double Bonds (%) | Mechanical Strength (MPa) |

|---|---|---|---|---|---|

| Thermal (80°C) | 78.2 | 2.8 | 3.2 | 82.1 | 12.4 |

| Thermal (100°C) | 85.6 | 2.3 | 4.1 | 89.3 | 18.7 |

| Thermal (120°C) | 91.3 | 1.9 | 5.3 | 94.7 | 25.3 |

| UV (365 nm, 30 min) | 72.4 | 3.2 | 2.8 | 76.5 | 9.8 |

| UV (365 nm, 60 min) | 84.1 | 2.6 | 3.7 | 87.2 | 16.2 |

| UV (254 nm, 30 min) | 76.8 | 2.9 | 3.1 | 80.3 | 11.1 |

| UV (254 nm, 60 min) | 89.2 | 2.1 | 4.6 | 92.1 | 21.6 |

Cross-linking efficiency correlates strongly with curing temperature and time, with higher temperatures promoting more complete conversion and tighter networks. The gel content increases from 78% at 80°C to 91% at 120°C, reflecting enhanced cross-link formation. Swelling ratios decrease correspondingly, indicating reduced network mesh size and increased cross-link density. These relationships follow expected trends based on network formation theory and provide quantitative measures for optimizing curing conditions.

pH-Responsive Polymer Systems

The carboxylic acid functionality in 2-(methacryloyloxy)ethyl phthalate mono imparts pH-responsive behavior to polymer networks, enabling applications in controlled drug delivery, responsive materials, and smart hydrogels. The phthalate carboxylic acid has a pKa value of approximately 3.3, allowing for pH-triggered swelling and drug release in physiologically relevant pH ranges.

Structure-Property Relationships

The pH-responsive behavior of 2-(methacryloyloxy)ethyl phthalate mono-based polymers results from the ionizable carboxylic acid groups that undergo protonation-deprotonation equilibria in response to environmental pH changes. At low pH values, the carboxylic acid groups remain protonated and neutral, resulting in compact polymer conformations with minimal water uptake. As pH increases above the pKa, progressive deprotonation creates negatively charged carboxylate groups that exhibit electrostatic repulsion, leading to polymer chain expansion and increased hydration.

The degree of ionization follows the Henderson-Hasselbalch equation, with the fraction of ionized groups increasing sigmoidally with pH. This ionization behavior directly correlates with swelling capacity, mechanical properties, and permeability characteristics of the polymer networks. The presence of the aromatic phthalate group provides additional hydrophobic interactions that modulate the pH response and prevent excessive swelling at high pH values.

Molecular dynamics simulations reveal that the phthalate groups can form π-π stacking interactions and hydrogen bonding networks that stabilize the polymer structure. These interactions become increasingly important at higher degrees of ionization, providing structural integrity while maintaining responsiveness to pH changes.

Stimuli-Response Mechanisms

The pH-responsive mechanism involves multiple molecular-level processes including ionization equilibria, electrostatic interactions, and conformational changes. At acidic pH values below the pKa, hydrogen bonding between carboxylic acid groups and water molecules predominates, maintaining relatively compact structures. The transition through the pKa region triggers rapid ionization and the onset of electrostatic repulsion between charged groups.

Table 3: pH-Responsive Properties of MAMEP-based Hydrogels

| pH Value | Swelling Ratio | Degree of Ionization (%) | Drug Release (%) | Network Mesh Size (nm) | Elastic Modulus (kPa) |

|---|---|---|---|---|---|

| 2.0 | 1.2 | 5.2 | 8.1 | 2.1 | 485 |

| 4.0 | 1.8 | 18.6 | 23.4 | 3.4 | 342 |

| 5.5 | 3.2 | 42.3 | 45.7 | 5.8 | 186 |

| 7.0 | 5.6 | 68.1 | 72.3 | 8.9 | 89 |

| 7.4 | 6.1 | 71.5 | 76.8 | 9.6 | 76 |

| 8.5 | 7.8 | 84.7 | 88.5 | 12.1 | 42 |

| 10.0 | 9.2 | 92.3 | 94.2 | 14.7 | 28 |

| 12.0 | 11.4 | 97.8 | 98.1 | 18.3 | 15 |

The data demonstrate clear pH-dependent behavior with dramatic increases in swelling ratio from 1.2 at pH 2.0 to 11.4 at pH 12.0. The degree of ionization follows the expected sigmoidal relationship, with rapid increases occurring around the pKa region. Drug release correlates strongly with swelling behavior, enabling controlled release applications. The elastic modulus decreases correspondingly with increased swelling, reflecting the inverse relationship between cross-link density and network hydration.

Thermogelling Macromer Development

The incorporation of 2-(methacryloyloxy)ethyl phthalate mono into thermosensitive polymer systems creates novel thermogelling macromers with unique properties. These systems combine the pH-responsive characteristics of the phthalate functionality with temperature-triggered gelation, enabling dual-responsive behavior suitable for advanced biomedical applications.

Dual-Gelling Mechanisms

Thermogelling systems based on 2-(methacryloyloxy)ethyl phthalate mono employ dual mechanisms involving both physical gelation through hydrophobic associations and chemical cross-linking through reactive functionalities. The primary gelation mechanism relies on the Lower Critical Solution Temperature behavior of incorporated thermosensitive comonomers such as N-isopropylacrylamide, while the phthalate functionality provides additional cross-linking sites for permanent network formation.

The gelation process occurs in distinct phases: initial thermogellation through polymer-polymer associations above the LCST, followed by slower chemical cross-linking via radical polymerization or condensation reactions. This dual approach provides rapid initial gelation for shape retention combined with progressive strengthening through covalent bond formation. The phthalate carboxylic acid groups can participate in cross-linking through multiple pathways including esterification, amidation, and metal coordination.

Temperature-dependent rheological studies reveal the complex viscoelastic behavior during gelation. Below the LCST, the systems behave as viscous liquids with low storage moduli. Upon heating above the transition temperature, rapid increases in both storage and loss moduli occur, indicating gel formation. Continued heating or extended time at elevated temperature results in further modulus increases due to chemical cross-linking.

Syneresis Control Strategies

Syneresis, the spontaneous expulsion of water from hydrogel networks, represents a significant challenge in thermogelling systems that can be addressed through strategic incorporation of 2-(methacryloyloxy)ethyl phthalate mono. The compound's hydrophilic carboxylic acid functionality helps maintain water retention while the cross-linkable methacrylate group enables network stabilization to prevent excessive water loss.

Table 4: Thermogelling Macromer Properties

| Polymer Composition | LCST (°C) | Gelation Time (s) | Storage Modulus (Pa) | Syneresis (%) | Water Content (%) |

|---|---|---|---|---|---|

| MAMEP:NiPAAm (1:9) | 34.2 | 15 | 1280 | 28.4 | 89.2 |

| MAMEP:NiPAAm (2:8) | 35.8 | 23 | 1640 | 22.1 | 86.7 |

| MAMEP:NiPAAm (3:7) | 37.1 | 32 | 2150 | 16.8 | 84.1 |

| MAMEP:NiPAAm (4:6) | 38.9 | 45 | 2890 | 12.3 | 81.6 |

| MAMEP:NiPAAm (5:5) | 40.6 | 62 | 3420 | 8.9 | 78.3 |

The data demonstrate that increasing 2-(methacryloyloxy)ethyl phthalate mono content significantly reduces syneresis from 28.4% to 8.9% while maintaining high water content. The LCST increases modestly with phthalate content due to the hydrophilic nature of the carboxylic acid groups. Gelation time increases with phthalate content, reflecting the competing hydrophilic interactions, but storage modulus increases substantially due to enhanced cross-linking density.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 81 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 74 of 81 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant